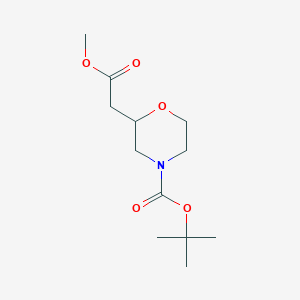
4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetraaniline
Vue d'ensemble
Description
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline, also known as tetrakis(4-aminophenyl)ethylene, is an organic compound with the molecular formula C26H24N4. This compound features four 4-aminophenyl groups attached to an ethene core. It is a solid at room temperature, typically appearing as a light yellow to yellow powder or crystal [2][2].
Applications De Recherche Scientifique
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in biological assays and as a fluorescent marker.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of conductive polymers, transistors, and solar cells[2][2].
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding skin contact and inhalation, wearing protective gloves and eye protection, and washing hands thoroughly after handling .
Mécanisme D'action
Target of Action
The primary target of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline is the creation of Covalent Organic Frameworks (COFs) . These are networks of organic molecules connected by covalent bonds, forming a stable and porous structure. The compound serves as a bridging ligand linker for COFs, contributing to their application in anode active materials, light-emitting diodes, and oil adsorption .
Mode of Action
The compound interacts with its targets through imine condensation , forming imine linkages within the COF networks . It consists of four 1,1’-biphenyl-4-carbaldehyde units connected by an ethene double bond . This full sp2-carbon skeleton connected through vinylidene linkages contributes to the formation of conjugated porous polymers .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of Covalent Organic Frameworks (COFs) . It participates in the acid-catalysed Knoevenagel condensation of ethene-1,1,2,2-tetrayl-tetrakis-1,1′-biphenyl-4-carbaldehyde with s-indacene-1,3,5,7-(2H,6H)-tetraone . This results in the creation of a conjugated porous polymer with a high capacity as an anode .
Pharmacokinetics
Its ability to readily form polycondensation reactions to create imine or double bond linkages suggests a high reactivity .
Result of Action
The action of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline results in the formation of Covalent Organic Frameworks (COFs) with various applications . For instance, when used as building blocks with 2,2’-(1,4-phenylene)diacetonitrile, a sp2-carbon-linked COF can be obtained, which emits bright yellow light with a solid-state photoluminescence quantum yield (PLQY) of 39.2% . Additionally, it contributes to the creation of superhydrophobic ether-based porous organic polymers, which can rapidly and selectively adsorb various kinds of oils .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-aminophenylboronic acid with ethylene ketone under basic conditions, followed by bromination to yield the desired product[2][2].
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often stored under inert gas to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions to form derivatives[][2].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions[][2].
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the compound, which can be further utilized in different applications[2][2].
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(4-hydroxyphenyl)ethylene: Similar in structure but with hydroxyl groups instead of amino groups.
Tetrakis(4-aminophenyl)methane: Similar but with a methane core instead of an ethene core
Uniqueness
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline is unique due to its combination of four amino groups and an ethene core, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of conductive materials and in applications requiring specific electronic characteristics [2][2].
Propriétés
IUPAC Name |
4-[1,2,2-tris(4-aminophenyl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H,27-30H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUVAGVIFMBVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



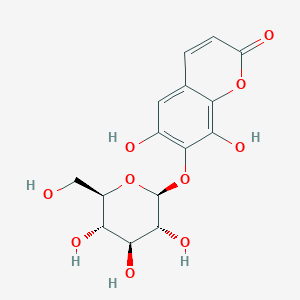
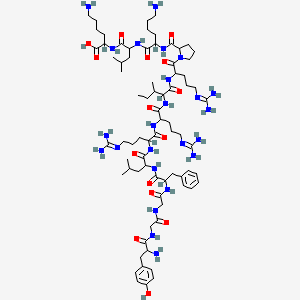

![[6]-Dehydrogingerdione](/img/structure/B3029713.png)


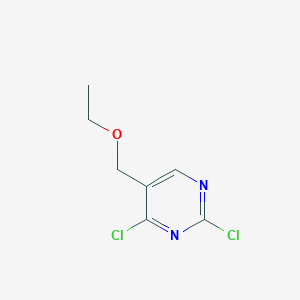
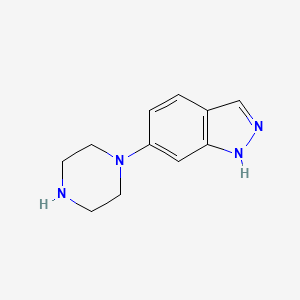
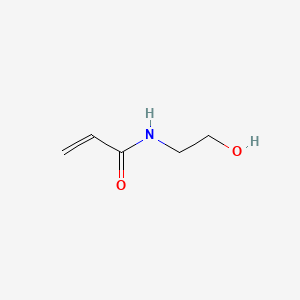
![[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B3029721.png)
![1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine]](/img/structure/B3029723.png)

